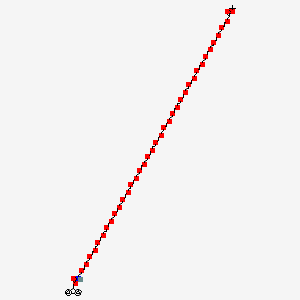
Glucopiericidin A
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
Glucopiericidin A is a glycosylated derivative of piericidin A, a member of the piericidin family of microbial metabolites. These compounds are primarily produced by actinomycetes, particularly from the genus Streptomyces. This compound is known for its significant biological activities, including antimicrobial and cytotoxic effects .
Preparation Methods
Synthetic Routes and Reaction Conditions: Glucopiericidin A is synthesized through the glucosylation of piericidin A. This process involves the incubation of piericidin A with specific glucosyltransferases, resulting in the attachment of a glucose moiety to the piericidin A molecule. The reaction typically takes place over a 96-hour incubation period .
Industrial Production Methods: Industrial production of this compound involves the cultivation of Streptomyces species in large-scale fermentation processes. The culture broth is then extracted and purified to isolate this compound. Advanced techniques such as high-performance liquid chromatography (HPLC) are used to ensure the purity and quality of the final product .
Chemical Reactions Analysis
Types of Reactions: Glucopiericidin A undergoes various chemical reactions, including oxidation, reduction, and substitution. These reactions are essential for modifying the compound to enhance its biological activities or to study its structure-activity relationships.
Common Reagents and Conditions:
Oxidation: Common oxidizing agents such as potassium permanganate (KMnO₄) or hydrogen peroxide (H₂O₂) are used under controlled conditions to oxidize this compound.
Reduction: Reducing agents like sodium borohydride (NaBH₄) are employed to reduce specific functional groups within the molecule.
Substitution: Substitution reactions often involve nucleophiles such as amines or thiols to replace specific atoms or groups within the this compound structure.
Major Products Formed: The major products formed from these reactions include various derivatives of this compound with altered biological activities. These derivatives are valuable for studying the compound’s mechanism of action and potential therapeutic applications .
Scientific Research Applications
Glucopiericidin A has a wide range of scientific research applications, including:
Chemistry: It serves as a valuable tool for studying the structure-activity relationships of glycosylated natural products.
Biology: this compound is used to investigate the biological pathways and molecular targets involved in its antimicrobial and cytotoxic effects.
Medicine: The compound’s potent cytotoxicity makes it a promising candidate for developing new anticancer agents.
Mechanism of Action
Glucopiericidin A is part of the piericidin family, which includes several structurally related compounds such as piericidin A, piericidin B, and glucopiericidinol A3. These compounds share a common 4-pyridinol core linked with a methylated polyketide side chain. this compound is unique due to its glycosylation, which enhances its solubility and biological activity .
Comparison with Similar Compounds
- Piericidin A
- Piericidin B
- Glucopiericidinol A3
- 7-Demethyl-glucopiericidin A
These compounds exhibit varying degrees of antimicrobial, insecticidal, and cytotoxic activities, making them valuable for diverse scientific research and industrial applications .
Properties
Molecular Formula |
C31H47NO9 |
|---|---|
Molecular Weight |
577.7 g/mol |
IUPAC Name |
2,3-dimethoxy-5-methyl-6-[(2E,5E,7E,9R,10R,11E)-3,7,9,11-tetramethyl-10-[(2R,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxytrideca-2,5,7,11-tetraenyl]-1H-pyridin-4-one |
InChI |
InChI=1S/C31H47NO9/c1-9-19(4)28(41-31-27(37)26(36)25(35)23(16-33)40-31)20(5)15-18(3)12-10-11-17(2)13-14-22-21(6)24(34)29(38-7)30(32-22)39-8/h9-10,12-13,15,20,23,25-28,31,33,35-37H,11,14,16H2,1-8H3,(H,32,34)/b12-10+,17-13+,18-15+,19-9+/t20-,23-,25-,26+,27-,28+,31+/m1/s1 |
InChI Key |
YQOARHMNLCWEPG-DFTUVXBYSA-N |
Isomeric SMILES |
C/C=C(\C)/[C@@H]([C@H](C)/C=C(\C)/C=C/C/C(=C/CC1=C(C(=O)C(=C(N1)OC)OC)C)/C)O[C@H]2[C@@H]([C@H]([C@@H]([C@H](O2)CO)O)O)O |
Canonical SMILES |
CC=C(C)C(C(C)C=C(C)C=CCC(=CCC1=C(C(=O)C(=C(N1)OC)OC)C)C)OC2C(C(C(C(O2)CO)O)O)O |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![(2R)-N-[(2S)-1-anilino-7-[1-[6-[[4-(methylcarbamoyl)cyclohexyl]methylamino]-6-oxohexyl]-2,5-dioxopyrrolidin-3-yl]sulfanyl-1-oxoheptan-2-yl]-5-oxopyrrolidine-2-carboxamide](/img/structure/B11931101.png)
![6-[2-(2H-tetrazol-5-yl)ethyl]-1,2,3,4,4a,5,6,7,8,8a-decahydroisoquinoline-3-carboxylic acid](/img/structure/B11931105.png)
![heptyl 8-[(8-heptadecan-9-yloxy-8-oxooctyl)-(2-hydroxyethyl)amino]octanoate](/img/structure/B11931113.png)

![5-Thia-1-azabicyclo[4.2.0]oct-2-ene-2-carboxylic acid,3-(hydroxymethyl)-8-oxo-7-[(2-thienylacetyl)amino]-, monosodium salt,(6R-trans)-](/img/structure/B11931130.png)

![2-Butenamide, N-[(1R)-2-[[5-[2-[(4-cyanophenyl)amino]-4-(propylamino)-5-pyrimidinyl]-4-pentyn-1-yl]amino]-1-methyl-2-oxoethyl]-4-(dimethylamino)-N-methyl-, (2E)-](/img/structure/B11931149.png)



![(5S)-5-(6-hydroxy-4-oxo-2-sulfanylidene-1H-pyrimidin-5-yl)-2-sulfanylidene-1,5-dihydrochromeno[2,3-d]pyrimidin-4-one](/img/structure/B11931168.png)



